molecular formula C14H13N3O5S B11116346 N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B11116346
M. Wt: 335.34 g/mol
InChI Key: CMVQSIBNVXKEAY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxadiazole core, which is known for its stability and versatility in chemical reactions, and a sulfonamide group, which is often associated with biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the reaction of 3,4-dimethoxyaniline with 2,1,3-benzoxadiazole-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its unique combination of a benzoxadiazole core and a sulfonamide group, which imparts both stability and biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C14H13N3O5S

Molecular Weight

335.34 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H13N3O5S/c1-20-11-7-6-9(8-12(11)21-2)17-23(18,19)13-5-3-4-10-14(13)16-22-15-10/h3-8,17H,1-2H3

InChI Key

CMVQSIBNVXKEAY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC3=NON=C32)OC

Origin of Product

United States

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